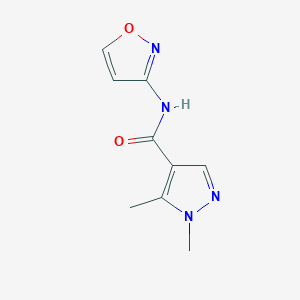
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as CLP290, is a small molecule drug that has been found to have potential therapeutic applications in various neurological disorders. It was first discovered in 2006 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic uses.
Mécanisme D'action
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide works by binding to and activating a specific type of potassium channel known as KCNQ channels. These channels play a critical role in regulating neuronal excitability and preventing seizures. By enhancing the activity of these channels, N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can help to reduce the frequency and severity of seizures in individuals with epilepsy.
Biochemical and Physiological Effects:
In addition to its effects on KCNQ channels, N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been found to have other biochemical and physiological effects in the brain. It has been shown to increase the release of the neurotransmitter GABA, which can help to reduce neuronal excitability and prevent seizures. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is its specificity for KCNQ channels, which makes it a useful tool for studying the role of these channels in neuronal excitability and seizure disorders. However, one limitation of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is that it can be difficult to work with in the laboratory due to its low solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective KCNQ channel activators that could be used as therapeutic agents for epilepsy and other neurological disorders. Another area of interest is the investigation of the potential anti-inflammatory effects of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in the treatment of traumatic brain injury. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in the brain, and to determine its potential therapeutic applications in other neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3-amino-5-methylisoxazole with 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by the addition of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then purified by column chromatography to yield N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in high purity.
Applications De Recherche Scientifique
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been found to have potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to enhance the activity of a specific type of potassium channel in the brain, which can help to regulate neuronal excitability and prevent seizures.
Propriétés
Nom du produit |
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide |
|---|---|
Formule moléculaire |
C9H10N4O2 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
1,5-dimethyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c1-6-7(5-10-13(6)2)9(14)11-8-3-4-15-12-8/h3-5H,1-2H3,(H,11,12,14) |
Clé InChI |
OAWQNVKJGMFYQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C(=O)NC2=NOC=C2 |
SMILES canonique |
CC1=C(C=NN1C)C(=O)NC2=NOC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)


![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)


